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Compound of Interest

Compound Name: Ins018_055

Cat. No.: B15603146

This guide provides an objective comparison of Insilico Medicine's novel drug candidate,
INS018_055, with the current standard-of-care treatments for Idiopathic Pulmonary Fibrosis
(IPF), nintedanib and pirfenidone. The information presented is intended for researchers,
scientists, and drug development professionals to facilitate an independent assessment of the
available data.

Executive Summary

INS018_055 is a potential first-in-class small molecule inhibitor of TRAF2- and NCK-interacting
kinase (TNIK), a novel anti-fibrotic target identified using generative Artificial Intelligence.[1][2]
Currently in Phase 2a clinical trials, INS018_055 has shown promising anti-fibrotic and anti-
inflammatory effects in preclinical models and a favorable safety profile in early clinical studies.
[3][4] This guide summarizes the publicly available quantitative data for INS018_055 and
compares it against the established IPF therapies, nintedanib and pirfenidone, which are the
current benchmarks for efficacy and safety in this indication.

Mechanism of Action

INS018_055 exerts its therapeutic effect by inhibiting TNIK, a kinase implicated in key
profibrotic signaling pathways.[1] Preclinical studies have demonstrated that inhibition of TNIK
by INS018_055 leads to the suppression of the TGF-3, Wnt/3-catenin, and YAP/TAZ pathways,
which are crucial drivers of fibrosis. This dual anti-fibrotic and anti-inflammatory action presents
a potentially differentiated mechanism compared to existing treatments.[5]
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Figure 1: Simplified signaling pathway of INS018_055 in inhibiting fibrosis.

Preclinical Data Comparison

INS018_055 has undergone extensive preclinical testing, demonstrating potent anti-fibrotic
activity. In in vitro assays using primary cells from IPF donors, INS018_055 showed more
potent anti-epithelial-mesenchymal transition (anti-EMT) and anti-fibroblast-to-myofibroblast
transition (anti-FMT) effects compared to nintedanib.[5] Furthermore, in animal models of lung
fibrosis, the combination of INS018_055 with pirfenidone resulted in improved efficacy.[5] The
drug has also shown anti-fibrotic effects in preclinical models of skin and kidney fibrosis.[6]
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Parameter INS018_055 Nintedanib Pirfenidone
VEGFR, FGFR,

Target(s) TNIK Unknown
PDGFR

More potent anti-EMT
i and anti-FMT effects
In Vitro Potency ) o
than nintedanib in IPF

donor cells[5]

Attenuates lung, skin, Reduces decline in Reduces decline in
In Vivo Efficacy and kidney fibrosis in lung function in animal  lung function in animal
animal models[6] models models

Improved efficacy with
Combination Therapy pirfenidone in an

animal model[5]

Clinical Data Comparison
Pharmacokinetics

Phase 1 studies in healthy volunteers in New Zealand (78 participants) and China (48
participants) have shown that INS018_055 has a favorable pharmacokinetic profile.[6][7] The
results were consistent across both studies, demonstrating good tolerability and no significant
accumulation after seven days of dosing.[8][9]

Safety and Tolerability

Phase 1 (Healthy Volunteers): In a randomized, double-blind, placebo-controlled Phase 1 trial
involving 78 healthy volunteers, INS018_055 was found to be generally safe and well-tolerated.
[5][8] There were no reported deaths or serious adverse events (SAES).[8] All treatment-related
adverse events were of mild severity and resolved by the end of the study.[8]

Phase 2a (IPF Patients): A Phase 2a study in China with 71 IPF patients met its primary
endpoint for safety and tolerability across all tested doses (30mg once daily, 30mg twice daily,
and 60mg once daily) over a 12-week period.[3]
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Adverse Event
Profile

INS018_055 (Phase
1)

Nintedanib (Phase
3)

Pirfenidone (Phase
3)

Most Common AEs

Mild, transient AEs
(specifics not detailed

in press releases)[8]

Diarrhea, nausea,

vomiting

Nausea, rash,
diarrhea[10]

Serious AEs

None reported[8]

Worsening IPF,
pneumonia,

respiratory failure[10]

Discontinuation due to
AEs

One subject
(unrelated to

treatment)[8]

IPF, nausea, rash,

respiratory failure[10]

Efficacy

The Phase 2a trial of INS018_055 in China also met its secondary efficacy endpoints.[3]
Notably, the highest dose of 60mg once daily demonstrated the most significant improvement
in Forced Vital Capacity (FVC), a key measure of lung function in IPF patients.[3] While the full

data has not yet been publicly released, this early signal is promising.[3]

Efficacy Outcome

INS018_055 (Phase

Nintedanib (Phase

Pirfenidone (Phase

(Change in FVC) 2a Topline) 3 - INPULSIS) 3 - ASCEND)
Treatment Duration 12 weeks][3] 52 weeks 52 weeks
Significant Reduced annual rate Reduced disease

Result vs. Placebo

improvement at 60mg
QD dose[3]

of FVC decline by
~50%][9]

progression, including
FVC decline[11]

Experimental Protocols and Workflows
INS018_055 Phase 1 Clinical Trial

The Phase 1 study of INS018_055 was a randomized, double-blind, placebo-controlled trial in
78 healthy volunteers in New Zealand.[5] The study design included single ascending dose
(SAD) and multiple ascending dose (MAD) cohorts to evaluate the safety, tolerability, and

pharmacokinetics of the drug.[5]
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Figure 2: Generalized workflow for the INS018_055 Phase 1 clinical trial.

Nintedanib INPULSIS Trials (Phase 3)

The INPULSIS-1 and INPULSIS-2 trials were replicate 52-week, randomized, double-blind,
placebo-controlled studies.[9] Patients with IPF were randomly assigned to receive 150 mg of
nintedanib twice daily or a placebo. The primary endpoint was the annual rate of decline in
FVC.[9]

Pirfenidone ASCEND Trial (Phase 3)

The ASCEND study was a 52-week, randomized, double-blind, placebo-controlled trial.[11] A
total of 555 patients with IPF were assigned to receive either oral pirfenidone (2403 mg per
day) or a placebo. The primary endpoint was the change in the percentage of predicted FVC.
[11]

Conclusion

The available data for INS018_055 suggests a promising new therapeutic candidate for
Idiopathic Pulmonary Fibrosis with a novel, Al-discovered mechanism of action. Preclinical
studies indicate potent anti-fibrotic and anti-inflammatory effects. Early clinical data from the
Phase 1 trial in healthy volunteers demonstrated a favorable safety and pharmacokinetic
profile. The topline results from the Phase 2a trial in IPF patients are encouraging, showing that
the drug is safe, well-tolerated, and may improve lung function.
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A comprehensive evaluation of INS018_055's potential will require the full data from the
ongoing Phase 2 trials and subsequent larger-scale Phase 3 studies. However, the current
evidence provides a strong rationale for its continued development and positions it as a
noteworthy contender in the therapeutic landscape for IPF. Researchers and clinicians should
monitor upcoming publications and conference presentations for more detailed quantitative
data to further inform their assessment of this novel, Al-developed therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15603146#independent-verification-of-insilico-
medicine-s-data-on-ins018-055]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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